Lipophilicity Profile Compared to 4-Fluorophenyl Analog
The target compound exhibits a computed XLogP3 of 0.5, whereas the 4‑fluorophenyl analog N‑(4‑fluorophenyl)glycinamide (CAS 347910‑19‑4) has an XLogP3 of 0.6 [1][2]. The 0.1 log unit lower lipophilicity arises from the additional ortho‑methyl group on the target compound, which increases polar surface area demand and slightly reduces membrane partitioning propensity while potentially reducing non‑specific protein binding and off‑target promiscuity relative to the mono‑fluorinated analog.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | N‑(4‑fluorophenyl)glycinamide: 0.6 |
| Quantified Difference | ΔXLogP3 = –0.1 (target compound is 0.1 log unit less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15/2024.11.20 |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, solubility, and metabolic clearance; a ΔXLogP3 of 0.1 can influence compound prioritization in lead‑optimization campaigns where balanced ADME properties are critical.
- [1] PubChem CID 24692398: 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide. XLogP3 = 0.5. View Source
- [2] PubChem CID 10583221: 2-Amino-N-(4-fluorophenyl)acetamide. XLogP3 = 0.6. View Source
